An In-Depth Technical Guide to rac-Benzilonium Bromide-d5
An In-Depth Technical Guide to rac-Benzilonium Bromide-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac-Benzilonium Bromide-d5, a deuterated analogue of the anticholinergic agent Benzilonium Bromide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, mechanism of action, and application in bioanalytical methodologies. All quantitative data is presented in structured tables, and experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Introduction
rac-Benzilonium Bromide-d5 is the isotopically labeled form of Benzilonium Bromide, a quaternary ammonium compound with anticholinergic properties. The presence of five deuterium atoms on the ethyl group provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. Benzilonium Bromide itself is a muscarinic acetylcholine receptor antagonist, a class of drugs that inhibit the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. This guide will focus on the technical aspects of rac-Benzilonium Bromide-d5, providing the necessary information for its use in a research and development setting.
Physicochemical Properties
The fundamental physicochemical properties of rac-Benzilonium Bromide-d5 are summarized in the table below.
| Property | Value |
| Chemical Name | 1-Ethyl-1-(Ethyl-d5)-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]pyrrolidinium Bromide |
| Synonyms | rac-Benzilonium Bromide-d5, Minelsin-d5, Portyn-d5, Ulcoban-d5 |
| CAS Number | 1050-48-2 (unlabeled) |
| Molecular Formula | C₂₂H₂₃D₅BrNO₃ |
| Molecular Weight | 439.4 g/mol |
| Appearance | Light Brown Solid |
| Melting Point | >175°C (decomposes) |
| Solubility | Soluble in DMSO, Methanol, and Water |
Synthesis
The synthesis of rac-Benzilonium Bromide-d5 involves a two-step process: the formation of the benzilate ester followed by quaternization of the pyrrolidine nitrogen with deuterated ethyl bromide.
Synthesis of 1-Ethyl-3-pyrrolidinyl Benzilate
This step involves the esterification of 1-ethyl-3-hydroxypyrrolidine with a benzilate derivative.
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Reactants: 1-ethyl-3-hydroxypyrrolidine and ethyl benzilate.
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Procedure: A solution of 1-ethyl-3-hydroxypyrrolidine and ethyl benzilate in a suitable aprotic solvent (e.g., toluene) is refluxed in the presence of a catalyst, such as sodium methoxide. The reaction is monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Quaternization with Ethyl-d5 Bromide
The final step is the formation of the quaternary ammonium salt using deuterated ethyl bromide.
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Reactants: 1-Ethyl-3-pyrrolidinyl benzilate and ethyl-d5 bromide.
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Procedure: The purified 1-ethyl-3-pyrrolidinyl benzilate is dissolved in a polar aprotic solvent such as acetonitrile. An excess of ethyl-d5 bromide is added, and the mixture is stirred at room temperature or gently heated to facilitate the reaction. The formation of the quaternary ammonium salt, which is typically insoluble in the reaction solvent, is observed as a precipitate. The solid product, rac-Benzilonium Bromide-d5, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Benzilonium Bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological functions mediated by acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), and Benzilonium Bromide is expected to have a high affinity for the M3 subtype, which is predominantly found in smooth muscle and glandular tissue.
By blocking the binding of acetylcholine to these receptors, Benzilonium Bromide inhibits the downstream signaling cascade. In the case of M3 receptors, this involves the Gq protein pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The net effect of this blockade in smooth muscle is relaxation, and in glandular tissue, it is the reduction of secretions.
Experimental Protocols
rac-Benzilonium Bromide-d5 is primarily used as an internal standard in bioanalytical methods for the quantification of Benzilonium Bromide in biological matrices. A validated gas chromatography-mass spectrometry (GC-MS) method is a common application.
GC-MS Determination of Benzilonium Bromide in Plasma
This protocol is adapted from the principles of quantitative bioanalysis using a deuterated internal standard.
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Sample Preparation:
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To 1 mL of plasma, add 50 µL of a known concentration of rac-Benzilonium Bromide-d5 solution (internal standard).
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Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
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Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
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Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
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GC-MS Conditions:
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Gas Chromatograph: Agilent 7890B or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 280°C.
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Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
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Mass Spectrometer: Agilent 5977A or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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Ions to Monitor: Specific fragment ions for Benzilonium Bromide and rac-Benzilonium Bromide-d5 are selected for quantification and confirmation.
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Quantification:
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A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of Benzilonium Bromide in the plasma samples is then determined from this calibration curve.
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Quantitative Data
Due to the limited publicly available data specifically for Benzilonium Bromide, the following table includes representative pharmacokinetic and pharmacodynamic parameters for similar anticholinergic benzilate compounds. These values should be considered as estimates and may not be directly applicable to Benzilonium Bromide without further experimental verification.
| Parameter | Representative Value | Description |
| Receptor Binding Affinity (Ki for M3) | 1 - 10 nM | The concentration of the drug that occupies 50% of the M3 receptors at equilibrium. |
| IC₅₀ | 5 - 50 nM | The concentration of the drug that inhibits 50% of the functional response mediated by M3 receptors. |
| Plasma Half-life (t½) | 2 - 6 hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Peak Plasma Concentration (Cmax) | 10 - 100 ng/mL | The maximum observed plasma concentration after administration. |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | The time at which the peak plasma concentration is observed. |
Conclusion
rac-Benzilonium Bromide-d5 is a critical tool for the accurate quantification of Benzilonium Bromide in biological matrices. Its stable isotopic label ensures high precision and accuracy in mass spectrometry-based bioanalytical methods. This guide has provided a detailed overview of its properties, synthesis, mechanism of action, and a representative experimental protocol for its use. The provided information is intended to support researchers and drug development professionals in their studies involving this important anticholinergic compound. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of Benzilonium Bromide.
